(1-Oxo-2,3,4,9-tetrahydro-1h-carbazol-3-yl)acetonitrile
Description
(1-Oxo-2,3,4,9-tetrahydro-1h-carbazol-3-yl)acetonitrile is a chemical compound that belongs to the class of carbazole derivatives
Properties
CAS No. |
40496-49-9 |
|---|---|
Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-(1-oxo-2,3,4,9-tetrahydrocarbazol-3-yl)acetonitrile |
InChI |
InChI=1S/C14H12N2O/c15-6-5-9-7-11-10-3-1-2-4-12(10)16-14(11)13(17)8-9/h1-4,9,16H,5,7-8H2 |
InChI Key |
MQUZKNZMUMRHBL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1C3=CC=CC=C3N2)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxo-2,3,4,9-tetrahydro-1h-carbazol-3-yl)acetonitrile typically involves the reaction of 1,2,3,4-tetrahydrocarbazole with acetonitrile under specific conditions. One common method involves the use of acetyl chloride and glacial acetic acid, where the mixture is refluxed for a certain period to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(1-Oxo-2,3,4,9-tetrahydro-1h-carbazol-3-yl)acetonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized carbazole derivatives, while substitution reactions can produce a variety of substituted carbazole compounds.
Scientific Research Applications
(1-Oxo-2,3,4,9-tetrahydro-1h-carbazol-3-yl)acetonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-Oxo-2,3,4,9-tetrahydro-1h-carbazol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A precursor in the synthesis of (1-Oxo-2,3,4,9-tetrahydro-1h-carbazol-3-yl)acetonitrile.
Carbazole: A parent compound with similar structural features.
1-Oxo-2,3,4,9-tetrahydro-1H-beta-carboline-6-carboxylic acid: Another carbazole derivative with distinct properties.
Uniqueness
(1-Oxo-2,3,4,9-tetrahydro-1h-carbazol-3-yl)acetonitrile is unique due to its specific structural features and the presence of the acetonitrile group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
